molecular formula C14H22O B030498 4-Octylphenol CAS No. 1806-26-4

4-Octylphenol

Cat. No.: B030498
CAS No.: 1806-26-4
M. Wt: 206.32 g/mol
InChI Key: NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Description

4-Octylphenol: is an organic compound with the chemical formula C14H22O . It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. In this case, the phenol is substituted with an octyl group at the para position. This compound is known for its use in various industrial applications, particularly as a precursor in the production of surfactants and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylphenol can be synthesized through the alkylation of phenol with octene in the presence of an acid catalyst. One common method involves the use of sulfonated styrene-divinylbenzene copolymer as a catalyst. The reaction typically occurs at temperatures ranging from 90°C to 140°C .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of phenol with octene using a strong acid cation exchange resin as a catalyst. The reaction mixture is heated to around 220°C to 270°C to achieve the desired product .

Chemical Reactions Analysis

Precolumn Derivatization for Detection

4-Octylphenol undergoes derivatization with dansyl chloride to enhance HPLC sensitivity:

Reaction Conditions :

  • pH 10.5 (borate buffer)
  • 40°C for 30 min
  • Fluorescent derivative detected at λ_ex 340 nm / λ_em 525 nm

Performance Metrics :

LOD (ng/mL)LOQ (ng/mL)Recovery (%)
0.120.4094–102

Biodegradation Pathways

This compound resists anaerobic degradation (half-life >83 days) but degrades aerobically via:

  • Oxidative side-chain cleavage to carboxylic acids .
  • Ring hydroxylation forming catechol derivatives .

Half-Lives in Environmental Matrices :

MatrixHalf-Life (days)Conditions
River water8.1–51Aerobic, 20°C
Marine sediment7Aerobic, 21-day acclimation

Mammalian Biotransformation

In humans and rodents, this compound undergoes:

PathwayEnzymes InvolvedMetabolitesToxicity Implications
HydroxylationCYP2B6, CYP3A42-Hydroxy-4-tert-octylphenolReduced estrogenic activity
GlucuronidationUGT1A1, UGT1A9This compound glucuronideEnhanced excretion
SulfationSULT1E1This compound sulfateDetoxification

Key Finding : Co-exposure with 4-nonylphenol increases cytotoxicity synergistically (IC₅₀ reduced by 38% in HepG2 cells) .

Oxidative Stress Induction

This compound triggers ROS generation in hepatic cells:

Parameter25 μM 4-OP50 μM 4-OP100 μM 4-OP
Catalase activity+15%+32%*+48%*
SOD expression-20%*+10%-35%*
Lipid peroxidation+18%+45%*+72%*

*Significant vs control (p<0.05) .

Photochemical Reactions

Under UV irradiation (λ=254 nm), this compound degrades via:

  • Direct photolysis : Quantum yield Φ = 0.014 ± 0.002
  • OH radical attack : Rate constant k = 4.7×10⁹ M⁻¹s⁻¹

Scientific Research Applications

Chemical Properties and Industrial Applications

Chemical Structure and Synthesis
4-Octylphenol is characterized by its phenolic structure with an octyl group attached to the para position of the hydroxyl group. This structure imparts unique properties that make it suitable for various industrial applications, particularly as a precursor in the synthesis of surfactants and polymers.

Industrial Uses

  • Surfactants : 4-OP is primarily used in the production of non-ionic surfactants, which are employed in detergents, emulsifiers, and wetting agents. These surfactants are favored for their effectiveness in various formulations, including cleaning products and personal care items.
  • Plastic Additives : It serves as a stabilizer in plastics and resins, enhancing their durability and resistance to degradation under environmental stressors.
  • Chemical Intermediates : this compound is utilized as an intermediate in the synthesis of other chemicals, including phenolic resins and antioxidants.

Environmental Impact and Biodegradation

Environmental Concerns
As a compound that can act as an endocrine disruptor, 4-OP poses potential risks to aquatic ecosystems. Its presence has been detected in wastewater and surface waters, raising concerns about bioaccumulation and toxicity to wildlife.

Biodegradation Studies
Recent studies have explored the biodegradation pathways of this compound. Research indicates that while 4-OP is biodegradable, some of its degradation products may exhibit higher toxicity than the parent compound. For instance, enzymatic treatments using plant peroxidases have shown promise in degrading 4-OP into less harmful substances .

Biological Research Applications

Toxicological Studies
Numerous studies have investigated the toxicological effects of 4-OP on human cell lines. A significant finding revealed that exposure to 4-OP increased cell death rates across various cell types, with keratinocytes showing heightened sensitivity compared to hepatic and intestinal cells .

Endocrine Disruption Mechanisms
this compound has been shown to mimic estrogen by binding to estrogen receptors, potentially leading to hormonal imbalances. This property has prompted research into its effects on reproductive health in both humans and wildlife .

Case Study 1: Toxicity in Aquatic Organisms

A study examining the effects of this compound on fish species demonstrated significant impairment in reproductive functions at concentrations commonly found in polluted waters. The research highlighted the need for stringent regulations on wastewater discharge containing this compound to protect aquatic life .

Case Study 2: Bioremediation Efforts

Research conducted on bioremediation techniques for removing this compound from contaminated sites has shown that certain microbial strains can effectively degrade this compound. These findings suggest potential strategies for mitigating environmental impacts through bioremediation processes .

Data Tables

Application Area Description Key Findings
Industrial UseSurfactant productionEffective as a non-ionic surfactant with low toxicity
Environmental ImpactEndocrine disruptorMimics estrogen; harmful effects observed in aquatic organisms
BiodegradationMicrobial degradationSpecific strains can degrade 4-OP efficiently
Cell Type IC50 Values (µM) Sensitivity Level
HepG2Higher than Caco-2Moderate
Caco-2ModerateLow
HaCatLowestHigh

Mechanism of Action

4-Octylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction can disrupt normal hormonal balance and lead to various biological effects, including altered reproductive and developmental processes .

Comparison with Similar Compounds

    4-Nonylphenol: Similar in structure but with a nonyl group instead of an octyl group.

    4-tert-Octylphenol: Similar but with a tert-octyl group.

    Nonylphenol Ethoxylates: Derivatives of nonylphenol with ethoxylate groups.

Comparison:

Biological Activity

4-Octylphenol (4-OP) is an alkylphenol that has garnered attention due to its biological activity and potential toxicity. It is primarily used in the production of surfactants and can be found as a contaminant in various environmental matrices. This article explores the biological effects of 4-OP, including its toxicity, endocrine-disrupting properties, and its impact on human health.

  • Molecular Formula : C14_{14}H22_{22}O
  • Molecular Weight : 206.32 g/mol
  • Structure : this compound consists of a phenolic core with an octyl group attached to the para position of the aromatic ring.

In Vitro Studies

  • Cell Viability and Apoptosis
    A study conducted on mouse TM4 Sertoli cells demonstrated that exposure to 4-OP significantly decreased cell viability in a concentration- and time-dependent manner. The study used concentrations of 0, 10, 30, and 50 µM over periods of 24, 48, and 72 hours. Results indicated an increase in apoptosis, as evidenced by the upregulation of pro-apoptotic markers (Bax and Bak) and downregulation of anti-apoptotic Bcl-2 protein levels. Western blot analysis confirmed the activation of caspase-3, indicating that 4-OP induces mitochondria-mediated apoptosis through the regulation of Bcl-2 family proteins .
  • Effects on Human Cell Lines
    A comprehensive investigation assessed the effects of 4-OP on various human cell lines (HepG2, Caco-2, MRC5, HEK293, and HaCat). The results indicated that:
    • HaCat cells exhibited the highest sensitivity to 4-OP exposure.
    • HepG2 cells were more sensitive to higher concentrations compared to Caco-2 cells.
    • The mixture of 4-OP with 4-nonylphenol (4-NP) showed a synergistic effect on cytotoxicity at specific concentrations .
Cell LineIC50 (µM)Sensitivity Level
HaCat~25High
MRC5~35Intermediate
HEK293~40Intermediate
HepG2~45Moderate
Caco-2~50Low

Endocrine Disruption

This compound is recognized as a xenoestrogen, which means it can mimic estrogen in the body. Research has shown that it can bind to estrogen receptors and disrupt normal hormonal signaling pathways. A biomonitoring study indicated that urinary levels of 4-t-octylphenol were detectable in a significant portion of the population, suggesting widespread exposure through contaminated food and water .

Environmental Impact

This compound is known to bioaccumulate in aquatic ecosystems, posing risks to both wildlife and human health. Studies have reported leaching from plastic debris into marine environments, raising concerns about its long-term ecological effects .

Case Studies

  • Human Exposure Assessment
    A study involving the Korean population revealed that approximately 91.8% had detectable levels of urinary 4-t-octylphenol, with geometric mean concentrations around 0.60 ng/mL. Factors such as place of residence and lifestyle choices influenced these levels .
  • Wastewater Treatment
    Case studies illustrate effective removal strategies for octylphenols from wastewater using advanced treatment technologies, highlighting the importance of addressing this contaminant in environmental management practices .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-octylphenol, and how are they experimentally determined in environmental research?

Methodological Answer: Key properties include octanol/water partition coefficient (log P), water solubility, soil/sediment adsorption isotherms, and biodegradation rates. These are determined via standardized protocols:

  • Log P : Measured using shake-flask or HPLC methods, with adjustments for pH and temperature .
  • Adsorption isotherms : Batch equilibrium experiments using soil/sediment samples to quantify sorption coefficients (e.g., Freundlich or Langmuir models) .
  • Biodegradation : Aerobic/anaerobic tests under controlled conditions (e.g., OECD 301/311 guidelines), monitoring CO₂ production or parent compound depletion via GC/MS .

Q. What analytical techniques are recommended for quantifying this compound in biological and environmental matrices?

Methodological Answer:

  • Chromatography : HPLC with fluorescence/UV detection or GC-MS for high sensitivity and specificity. Derivatization (e.g., silylation) enhances volatility for GC analysis .
  • Sample preparation : Solid-phase extraction (SPE) using polymer-based sorbents (e.g., Oasis HLB) to isolate this compound from complex matrices .
  • Validation : Include recovery tests, matrix-matched calibration, and limits of detection (LOD < 1 µg/L in water) to ensure reproducibility .

Q. How does this compound behave in aquatic environments, and what factors influence its persistence?

Methodological Answer: Persistence is influenced by:

  • Photodegradation : Assessed via UV irradiation experiments, measuring half-life under varying light intensities and wavelengths .
  • Microbial activity : Anaerobic conditions (e.g., sediments) slow degradation compared to aerobic systems; microbial consortia from contaminated sites show higher adaptation .
  • pH and salinity : Higher salinity (e.g., seawater) reduces solubility, increasing adsorption to particulate matter .

Advanced Research Questions

Q. How can researchers address contradictions in genotoxicity data for this compound, such as null results in comet assays?

Methodological Answer: Contradictions arise from differences in exposure duration, concentration, and model organisms. For example:

  • Case study : A 60-day trophic exposure in Rhamdia quelen at 5.8–580 µg/g showed no significant DNA damage (comet assay), possibly due to insufficient bioaccumulation or detoxification pathways .
  • Mitigation strategies :

  • Use multiple biomarkers (e.g., micronucleus + oxidative stress assays) to capture sublethal effects.
  • Validate environmentally relevant concentrations using field data (e.g., Iraí reservoir levels) .

Q. What experimental design considerations are critical for assessing endocrine disruption by this compound in aquatic organisms?

Methodological Answer:

  • Model selection : Use species with well-characterized estrogen receptors (e.g., zebrafish for vitellogenin induction) .
  • Exposure regimes : Include chronic low-dose exposures (≥28 days) to mimic real-world scenarios, with controls for solvent effects (e.g., acetone carriers) .
  • Endpoint selection : Measure plasma vitellogenin, gonad histopathology, and transcriptional changes (e.g., qPCR for ERα/β) .

Q. How can data gaps for this compound be addressed using structural analogs like nonylphenol?

Methodological Answer:

  • Read-across approach : Use nonylphenol data for fate/toxicity predictions, given structural similarities (e.g., log P, estrogenicity). Adjust effect thresholds by a safety factor (e.g., 3×) to account for potency differences .
  • Validation : Conduct comparative toxicity assays (e.g., Daphnia magna LC50) to confirm analog reliability .

Q. What methodologies improve the detection of this compound’s long-term ecological impacts in field studies?

Methodological Answer:

  • Sediment core analysis : Profile historical contamination using GC-MS to correlate this compound levels with shifts in benthic communities .
  • Mesocosm experiments : Simulate ecosystem-level effects by introducing this compound into controlled aquatic environments, monitoring biofilm and invertebrate responses over seasons .

Q. Data Interpretation and Reporting

Q. How should researchers report uncertainties when extrapolating lab-based toxicity data to natural ecosystems?

Methodological Answer:

  • Uncertainty factors : Apply assessment factors (e.g., 10–1000×) to lab-derived NOECs to account for species sensitivity and environmental variability .
  • Probabilistic modeling : Use species sensitivity distributions (SSDs) to estimate ecosystem-level hazard concentrations (HC5) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients.
  • Benchmark dose (BMD) analysis : Preferable to NOEC/LOEC for low-dose extrapolation, using Bayesian methods to quantify confidence intervals .

Q. Ethical and Regulatory Considerations

Q. How can researchers align this compound studies with evolving regulatory frameworks for emerging contaminants?

Methodological Answer:

  • Regulatory monitoring : Follow EPA/ECHA guidelines for endocrine disruptor screening (e.g., Tier 1 assays for estrogen, androgen, and thyroid activity) .
  • Precautionary principle : Advocate for inclusion in water quality criteria despite data gaps, citing bioaccumulation potential and estrogenic potency .

Properties

IUPAC Name

4-octylphenol
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InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3
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InChI Key

NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C14H22O
Record name p-OCTYLPHENOL
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Related CAS

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride)
Record name 4-Octylphenol
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DSSTOX Substance ID

DTXSID9022312
Record name 4-Octylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

White solid; [ICSC], WHITE CRYSTALS.
Record name 4-Octylphenol
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Boiling Point

280 °C
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Flash Point

113 °C, 113 °C c.c.
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Solubility

Solubility in water: none
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Density

0.96 g/cm³
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Vapor Density

Relative vapor density (air = 1): 7.1
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Vapor Pressure

0.000098 [mmHg]
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CAS No.

1806-26-4, 71902-25-5
Record name 4-n-Octylphenol
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Melting Point

44-45 °C
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Synthesis routes and methods

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
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4-Octylphenol
Reactant of Route 6
Reactant of Route 6
4-Octylphenol

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